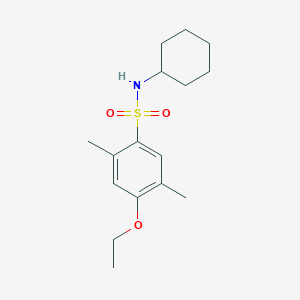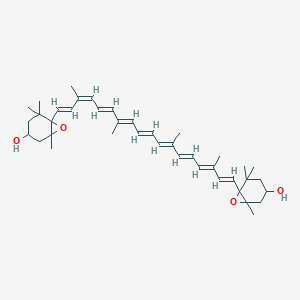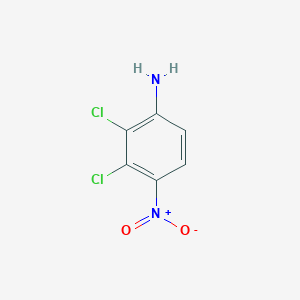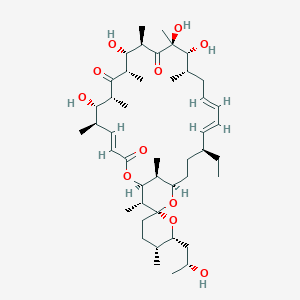![molecular formula C11H13Cl2NO2S B223490 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine, also known as DMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMP is a sulfonamide-based compound that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in various physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide. Inhibition of carbonic anhydrase enzymes by 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine has been shown to lead to a decrease in the activity of these enzymes, which can have various physiological effects.
Biochemical and Physiological Effects:
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the induction of apoptosis in cancer cells, and the modulation of immune responses. 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine in lab experiments is its high solubility in organic solvents, which makes it easy to handle and use in various reactions. Additionally, 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine is relatively stable and can be stored for long periods without significant degradation. However, one limitation of using 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine is its potential toxicity, which can limit its use in certain experiments. Furthermore, the mechanism of action of 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
Direcciones Futuras
There are several future directions for research involving 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine, including the development of new synthesis methods for this compound and the study of its potential applications in various fields. One area of research that has received significant attention is the use of 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine as an anti-cancer agent, and further studies are needed to determine its efficacy and potential side effects in vivo. Additionally, the role of 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine in modulating immune responses and its potential use as an anti-inflammatory agent warrant further investigation. Finally, the mechanism of action of 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine needs to be fully understood to facilitate the development of new sulfonamide-based compounds with improved efficacy and reduced toxicity.
Métodos De Síntesis
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine can be synthesized through different methods, including the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. Another method involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl azide with pyrrolidine. The product obtained through these methods is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine has been used in various scientific research applications, including as a ligand for the synthesis of metal-organic frameworks, as a reagent for the synthesis of sulfonamide-based compounds, and as a catalyst in organic reactions. 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine has been used as a tool to study the role of sulfonamide-based compounds in biological systems.
Propiedades
Nombre del producto |
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine |
|---|---|
Fórmula molecular |
C11H13Cl2NO2S |
Peso molecular |
294.2 g/mol |
Nombre IUPAC |
1-(2,4-dichloro-3-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C11H13Cl2NO2S/c1-8-9(12)4-5-10(11(8)13)17(15,16)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3 |
Clave InChI |
RPFZSGJMSVYCHU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCCC2)Cl |
SMILES canónico |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B223408.png)


![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)



methanone](/img/structure/B223532.png)

![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)


